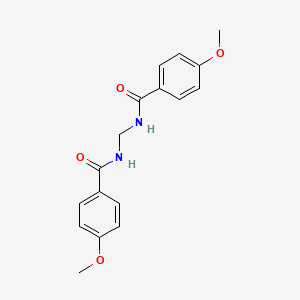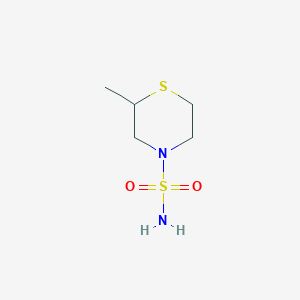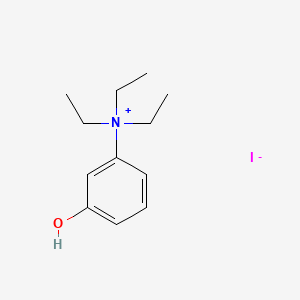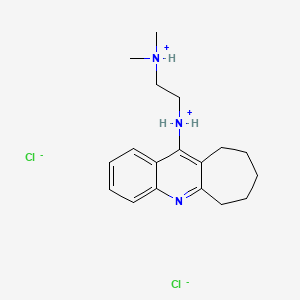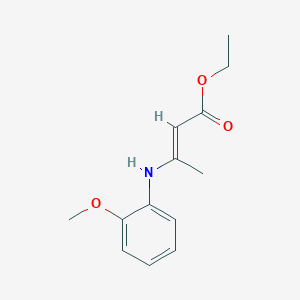
3-o-Anisidine erotonic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-o-Anisidine erotonic acid ethyl ester is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-o-Anisidine erotonic acid ethyl ester typically involves the esterification of erotonic acid with ethanol in the presence of a catalyst. This reaction is carried out under reflux conditions to ensure complete conversion . The process can be represented as follows:
Erotonic acid+EthanolCatalyst3-o-Anisidine erotonic acid ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-o-Anisidine erotonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions
Major Products: The major products formed from these reactions include oxides, amines, and substituted esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-o-Anisidine erotonic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-o-Anisidine erotonic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes .
Comparación Con Compuestos Similares
3-o-Anisidine: A related compound with similar structural features but different functional groups.
Erotic acid ethyl ester: Shares the ester functional group but lacks the anisidine moiety.
Anisidine derivatives: Compounds with variations in the anisidine structure
Uniqueness: 3-o-Anisidine erotonic acid ethyl ester is unique due to its combination of the anisidine and erotonic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
33267-45-7 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-methoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-9,14H,4H2,1-3H3/b10-9+ |
Clave InChI |
KDWLQQRXWOPXIU-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/NC1=CC=CC=C1OC |
SMILES canónico |
CCOC(=O)C=C(C)NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



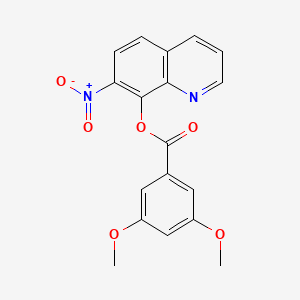

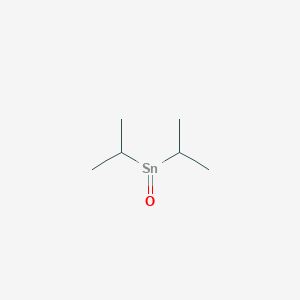
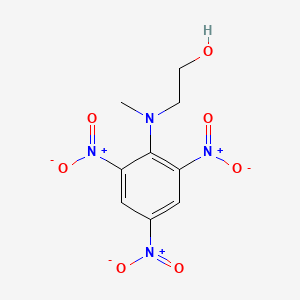

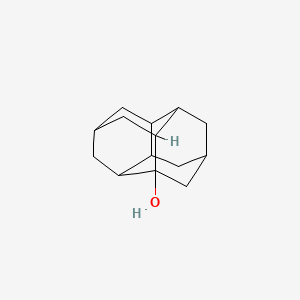
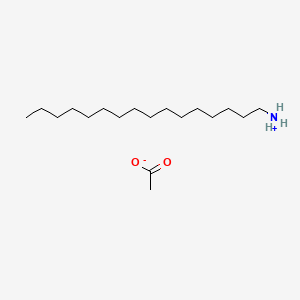
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
